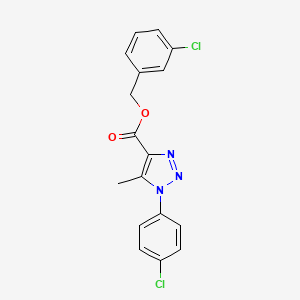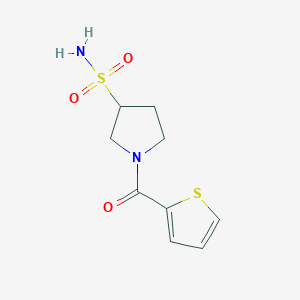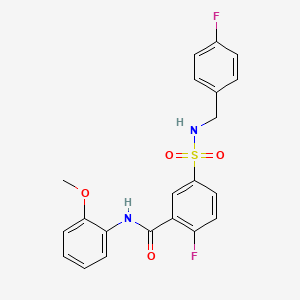methanone CAS No. 321553-18-8](/img/structure/B2794251.png)
[3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazol-1-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
\3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazol-1-yl\methanone is a complex organic compound that consists of multiple functional groups including a dimethylamino group, phenoxyphenyl group, pyrazole ring, and a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process. One common route includes:
Preparation of the pyrazole core through cyclization of an appropriate precursor.
Subsequent attachment of the phenoxyphenyl group via Suzuki coupling or similar methods.
Introduction of the dimethylamino group through nucleophilic substitution.
Finally, coupling with phenylmethanone using Friedel-Crafts acylation or other methods.
Industrial Production Methods: For large-scale production, optimization of each reaction step, including catalysts, solvents, and temperature conditions, is crucial. Techniques like continuous flow synthesis might be employed to enhance yield and efficiency.
化学反応の分析
Types of Reactions it Undergoes: \3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazol-1-yl\methanone is versatile and undergoes various chemical reactions including:
Oxidation: Can be oxidized to introduce new functional groups or modify existing ones.
Reduction: Conditions such as hydrogenation can reduce certain double bonds or functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly at the dimethylamino and phenoxyphenyl positions.
Common Reagents and Conditions Used:
Oxidation: Use of oxidizing agents like KMnO4 or CrO3.
Reduction: Use of hydrogen gas with catalysts like Pd/C.
Substitution: Reagents like alkyl halides for nucleophilic substitution or halogens for electrophilic substitution.
Major Products Formed from these Reactions:
Oxidation: Formation of quinones or introduction of hydroxyl groups.
Reduction: Hydrogenated derivatives.
Substitution: Various alkylated or halogenated derivatives.
科学的研究の応用
This compound holds significant potential in multiple fields:
Chemistry: As a versatile intermediate for the synthesis of more complex molecules.
Biology: Potential as a bioactive compound in drug development, particularly due to the pyrazole core, which is common in many pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Use as a precursor or additive in the development of advanced materials, including polymers and coatings.
作用機序
The compound's mechanism of action can vary based on its application:
Molecular Targets: It might interact with enzymes or receptors, modifying biological pathways.
Pathways Involved: Can influence various biochemical pathways, potentially altering cellular functions or signaling mechanisms.
類似化合物との比較
Comparison with Other Similar Compounds: This compound stands out due to its combination of functional groups. Similar compounds might include:
\: 3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl\methanone: Similar but with a methoxy group instead of phenoxy.
\: 3-(methylamino)-4-(4-phenoxyphenyl)-1H-pyrazol-1-yl\methanone: Similar but with a single methylamino group.
特性
IUPAC Name |
[3-(dimethylamino)-4-(4-phenoxyphenyl)pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-26(2)23-22(17-27(25-23)24(28)19-9-5-3-6-10-19)18-13-15-21(16-14-18)29-20-11-7-4-8-12-20/h3-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMXFUZRGXMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ETHYL 2-(2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2794169.png)



![2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2794176.png)
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride](/img/structure/B2794180.png)





![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2794189.png)

